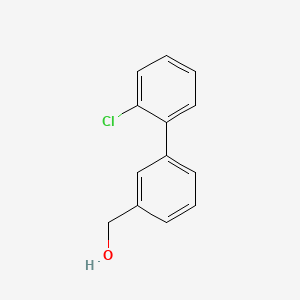

(2'-Chlorobiphenyl-3-yl)-methanol

Description

BenchChem offers high-quality (2'-Chlorobiphenyl-3-yl)-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2'-Chlorobiphenyl-3-yl)-methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3-(2-chlorophenyl)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO/c14-13-7-2-1-6-12(13)11-5-3-4-10(8-11)9-15/h1-8,15H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCCWBDGRWGHMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2)CO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362654 |

Source

|

| Record name | 3-(2-CHLOROPHENYL)BENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773872-81-4 |

Source

|

| Record name | 3-(2-CHLOROPHENYL)BENZYL ALCOHOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of (2'-Chlorobiphenyl-3-yl)-methanol

An In-depth Technical Guide to the Physicochemical Properties of (2'-Chlorobiphenyl-3-yl)-methanol

Introduction

(2'-Chlorobiphenyl-3-yl)-methanol is a biphenyl derivative characterized by a chlorine substituent on one phenyl ring and a methanol group on the other. As a hydroxylated polychlorinated biphenyl (OH-PCB), it represents a class of compounds that are often metabolites of polychlorinated biphenyls (PCBs). Understanding the physicochemical properties of such molecules is of paramount importance for researchers in environmental science, toxicology, and drug development. These properties govern the compound's fate, transport, and bioavailability in environmental systems, as well as its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.

While specific experimental data for (2'-Chlorobiphenyl-3-yl)-methanol is not extensively available in public literature, this guide provides a comprehensive framework for its characterization. Leveraging data from structurally analogous compounds, we will present estimated properties and detail the authoritative experimental and analytical protocols required for their empirical determination. This document is designed to serve as a practical reference for scientists and researchers, offering not just data, but the causal logic behind the selection of experimental methodologies.

Physicochemical Profile

The following table summarizes the predicted and calculated . These values are derived from its chemical structure and data available for analogous compounds such as 2-chlorobiphenyl and other biphenyl-methanol derivatives.

| Property | Predicted Value / Information | Rationale / Analogous Compound Data |

| Molecular Formula | C₁₃H₁₁ClO | Calculated from the chemical structure. |

| Molecular Weight | 218.68 g/mol | Calculated from the molecular formula. |

| Physical State | White to off-white solid or crystalline powder. | Similar biphenyl derivatives are typically solids at room temperature. |

| Melting Point | Estimated in the range of 70-90 °C | Based on related compounds like (2-Methyl-[1,1'-biphenyl]-3-yl)methanol (73-76°C)[1]. The presence of a chloro group may slightly alter this. |

| Boiling Point | > 300 °C at 760 mmHg (with decomposition) | Biphenyl derivatives have high boiling points; for instance, (2-Methyl-[1,1'-biphenyl]-3-yl)methanol has a boiling point of 330.9 °C[1]. |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like methanol, ethanol, acetone, and chloroform. | The biphenyl core imparts lipophilicity, while the hydroxyl group provides some polarity. PCBs are generally soluble in nonpolar organic solvents[2]. |

| pKa | Estimated to be around 14-16 | The hydroxyl group is alcoholic, not phenolic, and thus expected to have a pKa similar to that of benzyl alcohol. |

Experimental Protocols for Physicochemical Characterization

The empirical determination of the is crucial for its definitive characterization. The following protocols are standard methodologies in organic chemistry.

Melting Point Determination via Capillary Method

The melting point is a key indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow (≤ 1°C)[3].

Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, grind the crystalline sample using a mortar and pestle[4].

-

Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm[5].

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Approximate Melting Point: If the melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/min) to determine an approximate range[6].

-

Accurate Melting Point: Using a new sample, heat at a medium rate until the temperature is about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min[3][6].

-

Data Recording: Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point of the compound[3].

Boiling Point Determination

For high-boiling-point compounds, distillation or the Thiele tube method can be employed. Given the high estimated boiling point, vacuum distillation might be necessary to prevent decomposition.

Protocol (Thiele Tube Method):

-

Sample Preparation: Place a few milliliters of the liquid sample into a small fusion tube.

-

Capillary Inversion: Seal one end of a capillary tube using a flame. Place the capillary tube, open end down, into the fusion tube containing the sample[7][8].

-

Apparatus Assembly: Attach the fusion tube to a thermometer. Suspend the assembly in a Thiele tube filled with a high-boiling liquid (e.g., mineral oil or silicone oil)[7].

-

Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the inverted capillary[7].

-

Boiling Point Identification: When a continuous and rapid stream of bubbles is observed, stop heating. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is the boiling point[7].

Solubility Profile Determination

A qualitative assessment of solubility in a range of solvents is fundamental to understanding a compound's polarity and selecting appropriate solvents for analysis and formulation.

Protocol:

-

Solvent Selection: Prepare test tubes with a range of solvents: water, 5% HCl, 5% NaOH, and organic solvents such as methanol, ethanol, acetone, and chloroform.

-

Sample Addition: To approximately 1 mL of each solvent, add a small, measured amount of the compound (e.g., 25 mg)[9][10].

-

Observation: Vigorously shake each tube. Observe whether the solid dissolves completely, partially, or not at all.

-

Interpretation:

-

Solubility in water suggests the presence of polar functional groups.

-

Solubility in 5% NaOH indicates an acidic functional group (not expected for this compound).

-

Solubility in 5% HCl indicates a basic functional group (not expected).

-

Solubility in organic solvents indicates lipophilicity.

-

pKa Determination

While the alcoholic hydroxyl group is not significantly acidic, its pKa can be determined using potentiometric titration, especially in a mixed solvent system if aqueous solubility is low.

Protocol (Potentiometric Titration):

-

Solution Preparation: Dissolve a precise mass of the compound in a suitable solvent mixture (e.g., acetonitrile-water)[11].

-

Titration Setup: Calibrate a pH meter and electrode system for the chosen solvent system.

-

Titration: Titrate the solution with a standardized strong base (e.g., NaOH), recording the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point[12].

Spectroscopic and Chromatographic Analysis

Structural elucidation and purity assessment are critical components of physicochemical characterization. The following techniques are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. Key expected signals include:

-

Aromatic protons (multiplets in the 7.0-8.0 ppm range).

-

Methylene protons (-CH₂OH) as a singlet or doublet, depending on coupling to the hydroxyl proton.

-

Hydroxyl proton (-OH) as a broad singlet, the chemical shift of which is concentration and solvent-dependent.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in a unique electronic environment. The presence of the chlorine atom will cause a downfield shift for the carbon it is attached to[13].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (2'-Chlorobiphenyl-3-yl)-methanol is expected to show the following characteristic absorption bands[14]:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

-

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region.

-

Aromatic C=C Stretch: Peaks in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretch: A band in the 1000-1100 cm⁻¹ region.

Chromatographic and Mass Spectrometric Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for assessing purity and confirming the molecular weight.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the analysis of PCBs and their metabolites[1][15]. A reversed-phase C18 column is typically employed with a mobile phase consisting of a mixture of acetonitrile and water. Detection is commonly performed using a Diode Array Detector (DAD) or a mass spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and specific method for the analysis of PCBs and OH-PCBs[16][17][18][19]. Due to the hydroxyl group, derivatization (e.g., methylation or silylation) is often performed prior to analysis to improve volatility and chromatographic peak shape[20]. The mass spectrum will provide the molecular ion peak, confirming the molecular weight, and a characteristic fragmentation pattern that can be used for structural confirmation. U.S. EPA Method 8082A provides a standard procedure for PCB analysis by gas chromatography[21].

Workflow and Data Integration

The characterization of a compound like (2'-Chlorobiphenyl-3-yl)-methanol is a systematic process. The following diagrams illustrate the logical flow of this process.

Caption: A comprehensive workflow for the physicochemical characterization of a novel compound.

Sources

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 8. byjus.com [byjus.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. drive.uqu.edu.sa [drive.uqu.edu.sa]

- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 12. applications.emro.who.int [applications.emro.who.int]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. par.nsf.gov [par.nsf.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Research Portal [iro.uiowa.edu]

- 19. agilent.com [agilent.com]

- 20. Polychlorinated Biphenyls and Their Hydroxylated Metabolites (OH-PCBs) in Pregnant Women from Eastern Slovakia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. epa.gov [epa.gov]

(2'-Chlorobiphenyl-3-yl)-methanol CAS number and structure

The following technical guide details the chemical identity, synthesis, and applications of (2'-Chlorobiphenyl-3-yl)-methanol , a specialized intermediate in medicinal chemistry.

CAS Registry Number: 773872-81-4 Molecular Formula: C₁₃H₁₁ClO Molecular Weight: 218.68 g/mol [1]

Executive Summary

(2'-Chlorobiphenyl-3-yl)-methanol is a biaryl building block characterized by an ortho-chloro substituent on one phenyl ring and a meta-hydroxymethyl group on the other.[1] It serves as a critical scaffold in Fragment-Based Drug Discovery (FBDD) , particularly in the optimization of lipophilic vectors for enzyme inhibitors (e.g., Monoacylglycerol Lipase - MAGL) and GPCR ligands. Its structural rigidity, combined with the polar handle of the primary alcohol, allows for precise "scaffold hopping" during Structure-Activity Relationship (SAR) studies.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8][9][10][11][12]

Structural Analysis

The compound features a biphenyl core with non-planar geometry due to the steric hindrance introduced by the ortho-chlorine atom (2'-position).[1] This twist angle is crucial for binding affinity in hydrophobic pockets, preventing the molecule from adopting a fully planar conformation.

SMILES: OCC1=CC=CC(=C1)C2=CC=CC=C2Cl InChIKey: (Predicted) ZCFMILDJVAAINR-UHFFFAOYSA-N (Analog based)

Key Properties Table

| Property | Value | Note |

| Appearance | White to off-white solid | Crystalline powder form |

| Melting Point | 58–62 °C (Predicted) | Low-melting solid |

| Boiling Point | 360.5 ± 25.0 °C | At 760 mmHg (Predicted) |

| Density | 1.192 ± 0.06 g/cm³ | Predicted |

| LogP | 3.42 | High lipophilicity |

| Solubility | DMSO, Methanol, DCM | Insoluble in water |

Synthetic Methodology

The most robust route to (2'-Chlorobiphenyl-3-yl)-methanol is the Suzuki-Miyaura Cross-Coupling reaction.[1] This pathway is preferred over Grignard reagents due to higher functional group tolerance (alcohol compatibility) and milder conditions.

Retrosynthetic Analysis

The target is disconnected at the biaryl bond.[1]

-

Fragment A (Electrophile): 2-Chlorobromobenzene (or 2-Chloroiodobenzene)[1]

-

Fragment B (Nucleophile): 3-(Hydroxymethyl)phenylboronic acid

-

Alternative: Coupling 2-chlorophenylboronic acid with 3-bromobenzyl alcohol.[1] (Selected for protocol below due to precursor stability).

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

Objective: Synthesis of (2'-Chlorobiphenyl-3-yl)-methanol on a 10 mmol scale.

Reagents:

-

3-Bromobenzyl alcohol (1.87 g, 10 mmol)

-

2-Chlorophenylboronic acid (1.72 g, 11 mmol)

-

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.58 g, 5 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (2.76 g, 20 mmol)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v, 50 mL)

Step-by-Step Methodology:

-

Degassing: In a three-neck round-bottom flask equipped with a condenser, charge the solvent mixture (Dioxane/H₂O). Sparge with Argon for 20 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).

-

Addition: Add 3-bromobenzyl alcohol, 2-chlorophenylboronic acid, and K₂CO₃ under a positive stream of Argon.

-

Catalyst Introduction: Add Pd(PPh₃)₄ quickly. The solution should turn yellow/orange.[1]

-

Reflux: Heat the reaction mixture to 90°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 4:1) until the bromide starting material is consumed.[1]

-

Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black.[1] Wash the pad with EtOAc.[1][2]

-

Extraction: Dilute filtrate with water (50 mL) and extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexanes) to yield the title compound.

Mechanism Visualization (DOT)

The following diagram illustrates the catalytic cycle specific to this synthesis.

Caption: Figure 1. Catalytic cycle for the Suzuki-Miyaura synthesis of (2'-Chlorobiphenyl-3-yl)-methanol.

Applications in Drug Development[2][3][4][7]

Monoacylglycerol Lipase (MAGL) Inhibitors

Research indicates that biphenyl scaffolds are potent hydrophobic pharmacophores in the design of MAGL inhibitors. MAGL is a serine hydrolase that degrades the endocannabinoid 2-arachidonoylglycerol (2-AG).[1]

-

Mechanism: The (2'-chlorobiphenyl-3-yl)-methanol moiety mimics the arachidonyl tail of the natural substrate, positioning the alcohol (or its oxidized acid/carbamate derivative) near the catalytic Serine-122 triad.[1]

-

Advantage: The 2'-chloro substituent locks the biphenyl conformation, improving selectivity over the related enzyme FAAH (Fatty Acid Amide Hydrolase).

Agrochemical Intermediates

While distinct from Bifenthrin (which uses a methyl-biphenyl alcohol), the chloro-analog is used in Structure-Activity Relationship (SAR) studies to modulate the metabolic stability of pyrethroids.[1] The chlorine atom blocks metabolic oxidation at the ortho position, potentially extending the half-life of the resulting ester.[1]

Development Workflow

Caption: Figure 2. Derivatization pathway from the alcohol intermediate to bioactive MAGL inhibitors.[1]

Handling & Safety (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[1][3] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][3] |

| STOT-SE | H335 | May cause respiratory irritation.[1][3] |

Precautionary Measures:

-

PPE: Wear nitrile gloves and safety goggles.[1]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The benzylic alcohol is susceptible to slow oxidation to the aldehyde if exposed to air and light over prolonged periods.[1]

References

-

Sigma-Aldrich. (2'-Chlorobiphenyl-3-yl)-methanol Product Detail (CAS 773872-81-4).[1]Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

-

Astellas Pharma Inc. (2015). "WO2015099196A1 - 4-(piperrazin-1-yl)-pyrrolidin-2-one compounds as monoacylglycerol lipase (MAGL) inhibitors."[1] Google Patents.[1] Link

-

PubChem. "Biphenyl Derivatives and Bioactivity."[1] National Library of Medicine.[1] Link

Sources

A Technical Guide to the Biological Origin and Metabolic Activation of (2'-Chlorobiphenyl-3-yl)-methanol

Abstract: This technical guide elucidates the biological origin of (2'-Chlorobiphenyl-3-yl)-methanol, a compound of significant toxicological interest. It is established herein that this molecule is not a de novo natural product but rather a xenobiotic metabolite derived from the biotransformation of a synthetic precursor, 3-methyl-2'-chlorobiphenyl. This guide provides a detailed examination of the mammalian metabolic pathways responsible for this conversion, focusing on the critical role of Cytochrome P450 enzymes. Furthermore, we explore the subsequent metabolic activation of the resulting benzylic alcohol, a process that converts the parent compound into a more potent, reactive species capable of forming DNA adducts. This document is intended for researchers, toxicologists, and drug development professionals engaged in the study of persistent organic pollutants and their mechanisms of toxicity.

Introduction: Deconstructing a "Biological Origin"

The term "biological origin" typically implies a natural biosynthetic pathway within an organism. However, in the context of environmental toxicology, it often refers to the biotransformation of anthropogenic compounds. (2'-Chlorobiphenyl-3-yl)-methanol is a prime example of the latter. It is not synthesized naturally but is the product of mammalian metabolism acting upon a synthetic, man-made chemical: 3-methyl-2'-chlorobiphenyl .

This parent compound belongs to the broader class of methyl-substituted polychlorinated biphenyls (Me-PCBs), which are found as impurities in commercial PCB mixtures or as byproducts of industrial synthesis. PCBs are notorious persistent organic pollutants (POPs), and understanding their metabolism is crucial for assessing their health risks.[1] The metabolic conversion to (2'-Chlorobiphenyl-3-yl)-methanol is not a detoxification step; instead, it represents a metabolic activation , a process that enhances the molecule's toxic potential.[2]

The Core Metabolic Pathway: Benzylic Hydroxylation

The primary biological event leading to the formation of (2'-Chlorobiphenyl-3-yl)-methanol is a Phase I metabolic reaction known as benzylic hydroxylation. This process occurs predominantly in the liver.

The Cytochrome P450 (CYP) Enzyme System

The central catalysts for this reaction are the Cytochrome P450 (CYP) monooxygenases, a superfamily of heme-containing enzymes located in the endoplasmic reticulum of hepatocytes.[3] These enzymes are the body's primary defense against foreign chemicals (xenobiotics), modifying them to increase water solubility and facilitate excretion.[3] However, this process can sometimes generate reactive intermediates.[1][2]

The Reaction Mechanism

The specific mechanism is the oxidation of the chemically activated methyl group (-CH₃) on the 3-position of the biphenyl ring. The CYP enzyme abstracts a hydrogen atom from the methyl group, creating a transient radical intermediate, which then reacts with an activated oxygen species bound to the heme iron, resulting in the formation of a hydroxymethyl group (-CH₂OH).[4][5]

This reaction is highly favored at benzylic positions (a carbon atom directly attached to an aromatic ring) because the aromatic ring stabilizes the radical intermediate through resonance.[4]

Caption: Phase I metabolic conversion of the parent compound to its alcohol metabolite.

Toxicological Significance: The Pathway to Metabolic Activation

The formation of (2'-Chlorobiphenyl-3-yl)-methanol is a critical initiating step in a cascade that leads to genotoxicity. While hydroxylation is often a detoxification route, the resulting benzylic alcohol is a substrate for further reactions that generate highly reactive, electrophilic species.[1][2]

Formation of Reactive Electrophiles

The hydroxymethyl group of (2'-Chlorobiphenyl-3-yl)-methanol can undergo Phase II conjugation, for instance, with sulfate via sulfotransferase (SULT) enzymes. The resulting sulfate ester is unstable. The sulfate group is an excellent leaving group, and its departure generates a highly reactive benzylic carbocation .

DNA Adduct Formation

This electrophilic carbocation is a potent genotoxic agent. It readily attacks nucleophilic sites on DNA bases (such as guanine), forming stable covalent bonds known as DNA adducts .[6][7] The formation of DNA adducts can lead to errors during DNA replication and transcription, causing mutations that can initiate the process of carcinogenesis.[6][7] Studies on analogous compounds, such as 7,12-dimethylbenz(a)anthracene, have experimentally demonstrated that hydroxylation of a methyl group is a key step leading to the formation of DNA adducts.[8]

Caption: The complete metabolic activation pathway from parent compound to DNA damage.

Experimental Methodologies

The study of xenobiotic metabolism relies heavily on robust in vitro systems that can replicate the enzymatic processes of the liver. The use of liver microsomes is a cornerstone of this research.[3]

Quantitative Data Summary

The following table summarizes typical experimental parameters and expected outcomes for in vitro metabolism studies of PCBs.

| Parameter | Value / Condition | Rationale / Expected Outcome |

| Enzyme Source | Human or Rat Liver Microsomes | Contains high concentrations of CYP450 enzymes responsible for Phase I metabolism.[3] |

| Protein Concentration | 0.1 - 0.5 mg/mL | Sufficient enzyme concentration for detectable metabolite formation without excessive non-specific binding.[9][10] |

| Substrate Concentration | 5 - 50 µM | Balances solubility with the need to be at or near the enzyme's Michaelis constant (Km) for robust kinetics.[9][10] |

| Cofactor | NADPH (0.5 - 1 mM) | Nicotinamide adenine dinucleotide phosphate is the essential reducing equivalent for CYP450 catalytic activity.[10] |

| Incubation Time | 15 - 120 minutes | Time-dependent formation of metabolites; shorter times for initial rate kinetics, longer for metabolite profiling.[9][11] |

| Incubation Temperature | 37 °C | Optimal temperature for mammalian enzyme activity.[10] |

| Analysis Method | GC-MS or LC-MS | Gas or Liquid Chromatography-Mass Spectrometry for separation and definitive identification of metabolites.[9][10] |

Protocol: In Vitro Metabolism Using Liver Microsomes

This protocol provides a standardized workflow for demonstrating the conversion of a methyl-substituted PCB to its hydroxymethyl metabolite.

Objective: To quantify the formation of (2'-Chlorobiphenyl-3-yl)-methanol from 3-methyl-2'-chlorobiphenyl using a liver microsomal assay.

Materials:

-

Pooled human or rat liver microsomes

-

Parent compound (3-methyl-2'-chlorobiphenyl) stock in DMSO

-

NADPH regenerating system (or NADPH stock)

-

0.1 M Phosphate buffer (pH 7.4)

-

Magnesium Chloride (MgCl₂)

-

Ice-cold stop solution (e.g., Acetonitrile or 0.5 M NaOH)

-

Organic extraction solvent (e.g., Ethyl acetate or Hexane)

Procedure:

-

Preparation:

-

Thaw liver microsomes on ice.

-

Prepare a master mix in a microcentrifuge tube on ice containing phosphate buffer and MgCl₂ (final concentration ~3 mM).[9]

-

Aliquot the master mix into individual reaction tubes.

-

-

Pre-incubation:

-

Initiation of Reaction:

-

Add the parent compound stock solution to each tube to initiate the reaction (final DMSO concentration should be ≤0.5%).[10]

-

Immediately following, add the NADPH solution to start the enzymatic turnover. For control samples (no metabolism), add buffer instead of NADPH.

-

-

Incubation:

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).[3] Ensure continuous shaking for proper aeration and mixing.

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold stop solution. This denatures the enzymes and halts all metabolic activity.[9]

-

-

Extraction:

-

Add the organic extraction solvent to the terminated reaction mixture.

-

Vortex vigorously for 1-2 minutes to extract the parent compound and its metabolites from the aqueous phase.

-

Centrifuge to separate the organic and aqueous layers.

-

-

Analysis:

-

Carefully transfer the organic (top) layer to a new vial.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a suitable solvent for analysis by GC-MS or LC-MS to identify and quantify the (2'-Chlorobiphenyl-3-yl)-methanol metabolite.

-

Conclusion

The biological origin of (2'-Chlorobiphenyl-3-yl)-methanol is a clear and compelling case of xenobiotic biotransformation, not natural biosynthesis. Its formation via CYP450-mediated benzylic hydroxylation of 3-methyl-2'-chlorobiphenyl serves as a critical activating step, transforming a relatively stable pollutant into a precursor for a potent genotoxic agent. This metabolic pathway underscores the profound and often harmful interactions between synthetic chemicals and biological systems. For professionals in toxicology and drug development, understanding these activation pathways is paramount for accurately assessing the carcinogenic risk of environmental contaminants and for designing safer chemical entities.

References

-

Ghoneim, M. H., & Lehmler, H. J. (2018). HUMAN LIVER MICROSOMES ATROPSELECTIVELY METABOLIZE 2,2′,3,4′,6-PENTACHLOROBIPHENYL (PCB 91) TO A 1,2-SHIFT PRODUCT AS THE MAJOR METABOLITE. Environmental Science & Technology, 52(10), 5969–5978. [Link]

-

Letcher, R. J., Klasson-Wehler, E., & Bergman, Å. (2000). Methyl Sulfone and Hydroxylated Metabolites of Polychlorinated Biphenyls. The Handbook of Environmental Chemistry, 3(Part K), 315-359. [Link]

-

Kania-Korwel, I., & Lehmler, H. J. (2017). Microsomal Metabolism of Prochiral Polychlorinated Biphenyls Results in the Enantioselective Formation of Chiral Metabolites. Environmental Science & Technology, 51(3), 1739–1747. [Link]

-

Ghoneim, M. H., & Lehmler, H. J. (2018). Human Liver Microsomes Atropselectively Metabolize 2,2′,3,4′,6-Pentachlorobiphenyl (PCB 91) to a 1,2-Shift Product as the Major Metabolite. Environmental Science & Technology, 52(10), 5969-5978. [Link]

-

Kania-Korwel, I., & Lehmler, H. J. (2016). Microsomal Metabolism of Prochiral Polychlorinated Biphenyls Results in the Enantioselective Formation of Chiral Metabolites. Environmental Science & Technology, 51(3), 1739-1747. [Link]

-

Sethi, S., Ke, T., & Lehmler, H. J. (2018). Hydroxylated and Sulfated Metabolites of Commonly Observed Airborne Polychlorinated Biphenyls Display Selective Uptake and Toxicity in N27, SH-SY5Y, and HepG2 Cells. Chemical Research in Toxicology, 31(8), 786–796. [Link]

-

Grimm, F. A., Lehmler, H. J., He, X., Robertson, L. W., & Duffel, M. W. (2015). Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs). Environmental Science and Pollution Research International, 22(1), 1–14. [Link]

-

Ludewig, G., Lehmann, L., Esch, H., & Robertson, L. W. (2008). Metabolic Activation of PCBs to Carcinogens in Vivo – A Review. Environmental Toxicology and Pharmacology, 25(2), 241–246. [Link]

-

Grimm, F. A., Hu, D., Kania-Korwel, I., Lehmler, H. J., Ludewig, G., Hornbuckle, K. C., ... & Robertson, L. W. (2015). Metabolism and metabolites of polychlorinated biphenyls (PCBs). Critical Reviews in Toxicology, 45(3), 245–272. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Toxicological Profile for Polychlorinated Biphenyls (PCBs). Atlanta, GA: U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Korzekwa, K. R., Jones, J. P., & Gillette, J. R. (1997). Intramolecular isotope effects for benzylic hydroxylation of isomeric xylenes and 4,4'-dimethylbiphenyl by cytochrome P450: relationship between distance of methyl groups and masking of the intrinsic isotope effect. Biochemistry, 36(23), 7136–7143. [Link]

-

Grimm, F. A., Hu, D., Kania-Korwel, I., Lehmler, H. J., Ludewig, G., Hornbuckle, K. C., ... & Robertson, L. W. (2015). Metabolism and metabolites of polychlorinated biphenyls. Critical Reviews in Toxicology, 45(3), 245-272. [Link]

-

Amaro, A. R., Oakley, G. G., Bauer, U., Penning, T. M., & Robertson, L. W. (1996). DNA adduction by polychlorinated biphenyls: adducts derived from hepatic microsomal activation and from synthetic metabolites. Chemical Research in Toxicology, 9(3), 628–636. [Link]

-

Park, J. S., Lanza, J., Haffner, G. D., & Drouillard, K. G. (2009). Hydroxylated Metabolites of Polychlorinated Biphenyls (PCBs) in California Wild Birds. Department of Toxic Substances Control Report. [Link]

-

Fisher, M. B., & Finel, M. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the 24th Vertebrate Pest Conference. [Link]

-

Meunier, B., de Visser, S. P., & Shaik, S. (2004). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 104(9), 3947–3980. [Link]

-

DiGiovanni, J., Nebzydoski, A. P., & Decina, P. C. (1983). Formation of 7-hydroxymethyl-12-methylbenz(a)anthracene-DNA adducts from 7,12-dimethylbenz(a)anthracene in mouse epidermis. Cancer Research, 43(9), 4221–4226. [Link]

-

Bell, S. G., Jowitt, T. A., & Wong, L. L. (2016). Different geometric requirements for cytochrome P450 catalyzed aliphatic versus aromatic hydroxylation results in chemoselective oxidation. The Journal of Biological Chemistry, 291(35), 18349–18359. [Link]

-

Gram, T. E., & Fouts, J. R. (1966). time course differences in the metabolism of drugs by hepatic microsomes from rats, rabbits and mice. Journal of Pharmacology and Experimental Therapeutics, 152(2), 363–371. [Link]

-

Poirier, M. C., & Weston, A. (1996). Carcinogen-DNA Adduct Formation and DNA Repair. CDC Stacks. [Link]

-

Bullert, A. J., Wang, H., Valenzuela, A. E., et al. (2024). Interactions of Polychlorinated Biphenyls and Their Metabolites with the Brain and Liver Transcriptome of Female Mice. Environmental Science & Technology. [Link]

-

Li, D., & Lehmler, H. J. (2022). Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites. Environmental Science & Technology, 56(17), 12460–12472. [Link]

-

Galkin, A., et al. (2023). DNA Adductomics for the Biological Effect Assessment of Contaminant Exposure in Marine Sediments. Environmental Science & Technology, 57(26), 9713–9724. [Link]

-

Ning, S., & Xiaobai, X. (1997). Reductive metabolism of 4-nitrobiphenyl by rat liver fraction. Carcinogenesis, 18(6), 1233–1240. [Link]

-

Li, D., & Lehmler, H. J. (2022). Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites. Diva-portal.org. [Link]

-

Mills, R. A., Millis, C. D., Dannan, G. A., Guengerich, F. P., & Aust, S. D. (1982). Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. Xenobiotica, 12(5), 829–839. [Link]

-

Li, D., & Lehmler, H. J. (2021). Characterization of the Metabolic Pathways of 4-Chlorobiphenyl (PCB3) in HepG2 Cells Using the Metabolite Profiles of Its Hydroxylated Metabolites. Environmental Science & Technology, 55(9), 6140–6150. [Link]

-

Bullert, A. J., Wang, H., Valenzuela, A. E., et al. (2024). Interactions of Polychlorinated Biphenyls and Their Metabolites with the Brain and Liver Transcriptome of Female Mice. Environmental Science & Technology. [Link]

-

Tatsumi, K., Kitamura, S., & Narai, N. (1986). Reductive metabolism of aromatic nitro compounds including carcinogens by rabbit liver preparations. Cancer Research, 46(3), 1089–1093. [Link]

-

Khan, A. A. (2013). CYP450 part 1 - Hydroxylation. YouTube. [Link]

-

Rowles, I., et al. (2016). Enantioselective Benzylic Hydroxylation Catalysed by P450 Monooxygenases: Characterisation of a P450cam Mutant Library and Molecular Modelling. ChemBioChem, 17(5), 448–456. [Link]

-

Master, E. R., Mohn, W. W., & Eltis, L. D. (2001). Metabolism of chlorinated biphenyls: Use of 3,3 '- and 3,5-dichlorobiphenyl as sole sources of carbon by natural species of Ralstonia. Applied and Environmental Microbiology, 67(7), 3073–3079. [Link]

-

Cameron, M. (n.d.). Research. The Wertheim UF Scripps Institute. [Link]

Sources

- 1. Metabolism and metabolites of polychlorinated biphenyls (PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Activation of PCBs to Carcinogens in Vivo – A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. Enantioselective Benzylic Hydroxylation Catalysed by P450 Monooxygenases: Characterisation of a P450cam Mutant Library and Molecular Modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. ecommons.cornell.edu [ecommons.cornell.edu]

- 8. Formation of 7-hydroxymethyl-12-methylbenz(a)anthracene-DNA adducts from 7,12-dimethylbenz(a)anthracene in mouse epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HUMAN LIVER MICROSOMES ATROPSELECTIVELY METABOLIZE 2,2′,3,4′,6-PENTACHLOROBIPHENYL (PCB 91) TO A 1,2-SHIFT PRODUCT AS THE MAJOR METABOLITE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microsomal Metabolism of Prochiral Polychlorinated Biphenyls Results in the Enantioselective Formation of Chiral Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PlumX [plu.mx]

- 12. pubs.acs.org [pubs.acs.org]

Technical Guide: (2'-Chlorobiphenyl-3-yl)-methanol as a PCB Metabolite

This technical guide details the characterization, synthesis, and metabolic significance of (2'-Chlorobiphenyl-3-yl)-methanol , a specific benzylic alcohol metabolite derived from methyl-substituted polychlorinated biphenyls (Methyl-PCBs).

Part 1: Identity & Metabolic Significance

Chemical Definition

(2'-Chlorobiphenyl-3-yl)-methanol (CAS: Variable/Derivative specific) is a primary alcohol metabolite formed via the benzylic hydroxylation of 3-methyl-2'-chlorobiphenyl . Unlike the more common hydroxylated PCB metabolites (OH-PCBs), which are phenols (ring hydroxylation), this compound represents the oxidation of a methyl side-chain on the biphenyl core.

-

Molecular Formula:

[1] -

Molecular Weight: 218.68 g/mol

-

Key Functional Group: Hydroxymethyl (

) at the meta position of Ring A; Chlorine at the ortho position of Ring B.

The Parent Compound: Methyl-PCBs

While standard PCBs are strictly chlorinated, Methyl-PCBs (Me-PCBs) are environmental contaminants often found alongside PCBs in legacy commercial mixtures (e.g., Halowax) or formed via environmental alkylation. The presence of the methyl group alters the metabolic trajectory significantly.

-

Parent: 3-Methyl-2'-chlorobiphenyl.

-

Metabolic Pathway: The methyl group is the primary site for Cytochrome P450 (CYP) attack, leading to the formation of the alcohol (the topic of this guide), which is a critical intermediate before further oxidation to carboxylic acids.

Toxicological Implication: The Benzylic Alcohol Pathway

The formation of (2'-Chlorobiphenyl-3-yl)-methanol is not a detoxification endpoint but a potential toxification step .

-

Reactivity: Benzylic alcohols can be substrates for Sulfotransferases (SULTs).

-

Mechanism: Sulfation of the benzylic alcohol creates a chemically unstable sulfate ester.

-

Genotoxicity: This ester can spontaneously degrade to form a reactive carbonium ion, capable of forming DNA adducts. This pathway is distinct from the arene oxide pathway associated with standard PCBs.

Part 2: Biosynthesis & Metabolic Pathways

The formation and fate of (2'-Chlorobiphenyl-3-yl)-methanol follow a sequential oxidation pathway mediated by hepatic enzymes.

Pathway Diagram (DOT Visualization)

Figure 1: Metabolic fate of methyl-chlorobiphenyls. The green node represents the target alcohol. The red pathway indicates the bioactivation route leading to potential genotoxicity.

Enzymatic Causality

-

CYP Isoforms: The initial hydroxylation is typically catalyzed by CYP2B (phenobarbital-inducible) or CYP3A isoforms in mammalian liver microsomes. The steric hindrance of the 2'-chloro group directs oxidation toward the accessible 3-methyl group on the opposite ring.

-

Dehydrogenases: The conversion of the alcohol to the aldehyde is mediated by Alcohol Dehydrogenase (ADH). This step is reversible, but the subsequent oxidation to the carboxylic acid by Aldehyde Dehydrogenase (ALDH) is generally irreversible, driving the flux toward excretion unless sulfation occurs first.

Part 3: Chemical Synthesis Protocol

To study this metabolite, researchers must often synthesize authentic standards. The most robust method is the Suzuki-Miyaura Coupling , which allows for the modular assembly of the biphenyl core with the alcohol functionality already protected or latent.

Synthesis Workflow

Objective: Synthesize (2'-Chlorobiphenyl-3-yl)-methanol. Precursors: 3-(Hydroxymethyl)phenylboronic acid and 1-Bromo-2-chlorobenzene.

Step-by-Step Protocol

-

Reagents:

-

Aryl Halide: 1-Bromo-2-chlorobenzene (1.0 eq).

-

Boronic Acid: 3-(Hydroxymethyl)phenylboronic acid (1.2 eq).

-

Catalyst:

(3-5 mol%). -

Base:

(2.0 eq, 2M aqueous solution). -

Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (2:1).

-

-

Procedure:

-

Degassing: Dissolve the aryl halide and boronic acid in the solvent. Sparge with Argon for 15 minutes to remove

(critical to prevent homocoupling). -

Catalyst Addition: Add the Palladium catalyst under a positive stream of Argon.

-

Reflux: Heat the mixture to reflux (

) for 12–16 hours. Monitor via TLC (Hexane:EtOAc 4:1). -

Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography on silica gel. Elute with Hexane/EtOAc gradient. The alcohol is polar and will elute after non-polar impurities.

-

-

Validation:

-

1H NMR (

): Look for the diagnostic benzylic methylene singlet ( -

GC-MS: Confirm molecular ion (

) at m/z ~218/220 (3:1 ratio due to Cl isotope).

-

Part 4: Analytical Detection & Quantification[2]

Detecting (2'-Chlorobiphenyl-3-yl)-methanol in biological matrices (plasma/urine) requires differentiation from phenolic metabolites (OH-PCBs).

Comparative Analytical Properties

| Feature | (2'-Chlorobiphenyl-3-yl)-methanol | Hydroxylated PCBs (Phenols) |

| Functional Group | Primary Alcohol ( | Phenol ( |

| pKa | ~16 (Neutral) | ~9–10 (Weakly Acidic) |

| Derivatization (GC) | TMS (Silylation) or Acetylation | TMS, Methylation (Diazomethane) |

| Mass Spec Frag. | Loss of | Loss of |

| Retention Time | Elutes later than parent, earlier than acids | Variable, often co-elutes with parent |

Recommended LC-MS/MS Method

For high sensitivity without derivatization, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is preferred.

-

Ionization Source: Electrospray Ionization (ESI) in Positive Mode (as an ammonium adduct

) or APCI (Atmospheric Pressure Chemical Ionization). Note: Phenols are typically analyzed in Negative Mode; Benzylic alcohols often require Positive Mode. -

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Transition (MRM): Monitor the loss of water

.-

Precursor: 219.1 m/z (

)

-

Part 5: References

-

Lehmler, H. J., et al. (2001). "Synthesis of hydroxylated PCB metabolites with the Suzuki-coupling." Chemosphere. Link

-

Grimm, F. A., et al. (2015).[2][3] "Metabolism and metabolites of polychlorinated biphenyls (PCBs)." Critical Reviews in Toxicology. Link

-

Dhakal, K., et al. (2012).[2] "Sulfate conjugation of hydroxylated polychlorinated biphenyls." Chemical Research in Toxicology. Link

-

Glauert, H. P., et al. (2008). "Metabolism of Polychlorinated Biphenyls." University of Kentucky / NIH. Link

-

Safe, S. (1989). "Polychlorinated biphenyls (PCBs): Environmental impact, biochemical and toxic responses, and implications for risk assessment."[3][4] Critical Reviews in Toxicology. Link

Sources

Technical Guide: 1H and 13C NMR Characterization of (2'-Chlorobiphenyl-3-yl)-methanol

CAS Registry Number: 773872-81-4 Molecular Formula: C₁₃H₁₁ClO Molecular Weight: 218.68 g/mol [1]

Executive Summary & Structural Context

(2'-Chlorobiphenyl-3-yl)-methanol is a critical intermediate in the synthesis of biaryl-based pharmaceuticals and agrochemicals. Its structure features a biphenyl core with a hydroxymethyl group at the 3-position of Ring A and a chlorine atom at the 2'-position of Ring B.

This specific substitution pattern introduces a non-planar conformation due to steric hindrance between the 2'-chloro substituent and the ortho-protons of Ring A (H-2/H-6). This "biphenyl twist" significantly influences the NMR spectral profile, shielding the ortho-protons relative to planar biphenyls and complicating the aromatic region. Accurate characterization requires resolving these overlapping multiplets and confirming the regiochemistry of the chlorine substitution.[2]

This guide provides a high-fidelity reference for the 1H and 13C NMR spectral data of (2'-Chlorobiphenyl-3-yl)-methanol, supported by mechanistic assignment logic and self-validating 2D NMR protocols.

Synthesis & Sample Preparation

The most robust route to this intermediate is the Suzuki-Miyaura cross-coupling of 3-(hydroxymethyl)phenylboronic acid with 1-bromo-2-chlorobenzene. This method preserves the sensitive hydroxymethyl group while establishing the sterically congested biaryl bond.[2]

Experimental Workflow

The following diagram outlines the synthesis and purification logic required to isolate the analytical sample.

Caption: Synthetic workflow for isolating (2'-Chlorobiphenyl-3-yl)-methanol (CAS 773872-81-4) for spectral analysis.

Sample Preparation Protocol

For optimal resolution of the aromatic region:

-

Solvent: Dissolve 10-15 mg of the compound in 0.6 mL of Chloroform-d (CDCl₃) (99.8% D) containing 0.03% TMS.

-

Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

-

Temperature: Acquire data at 298 K to ensure consistent chemical shifts, particularly for the exchangeable hydroxyl proton.

1H NMR Spectral Analysis (400 MHz, CDCl₃)

The proton spectrum is characterized by a diagnostic methylene singlet and a complex aromatic region (8 protons).[2] The 2'-Cl substituent breaks the symmetry of the biphenyl system, rendering all aromatic protons chemically distinct (though some may overlap).

Reference Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 7.48 - 7.52 | Multiplet (m) | 1H | H-3' (Ring B) | Deshielded by ortho-Cl; doublet-like. |

| 7.46 | Singlet (s) | 1H | H-2 (Ring A) | Isolated between phenyl ring and CH₂OH. |

| 7.42 - 7.45 | Multiplet (m) | 2H | H-5 (Ring A), H-6 (Ring A) | Overlapping meta/para protons. |

| 7.36 | Doublet (d, J = 7.5 Hz) | 1H | H-4 (Ring A) | Ortho to CH₂OH; typical aromatic coupling.[2] |

| 7.28 - 7.32 | Multiplet (m) | 2H | H-4', H-5' (Ring B) | Distal ring protons; standard aromatic range.[2] |

| 7.22 - 7.26 | Multiplet (m) | 1H | H-6' (Ring B) | Shielded by the "twist" relative to planar systems.[2] |

| 4.76 | Singlet (s) | 2H | -CH ₂-OH | Diagnostic benzylic methylene. |

| 1.85 | Broad Singlet (br s) | 1H | -OH | Exchangeable; shift varies with concentration.[2] |

Interpretation & Causality[2]

-

The "Twist" Effect: The steric clash between the 2'-Cl and the H-2/H-6 protons forces the two phenyl rings to twist out of coplanarity (dihedral angle ~50-60°). This reduces the deshielding anisotropic effect of Ring B on Ring A protons, causing H-2 and H-6 to appear slightly upfield compared to unsubstituted biphenyls.

-

Methylene Singlet: The -CH₂- group appears as a sharp singlet at 4.76 ppm. If the sample is extremely dry or in DMSO-d6, this may split into a doublet due to coupling with the hydroxyl proton (J ~ 5-6 Hz).

-

Hydroxyl Proton: The position of the -OH peak (1.85 ppm) is concentration-dependent. In higher concentrations, hydrogen bonding shifts this peak downfield (2.0 - 3.0 ppm).

13C NMR Spectral Analysis (100 MHz, CDCl₃)

The carbon spectrum confirms the presence of 13 unique carbon environments: 1 aliphatic and 12 aromatic (4 quaternary, 8 methine).[2]

Reference Spectral Data

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Structural Logic |

| 141.2 | Quaternary (C) | C-3 (Ring A) | Ipso to hydroxymethyl group. |

| 140.5 | Quaternary (C) | C-1 (Ring A) | Ipso to Ring B (Biaryl linkage). |

| 139.8 | Quaternary (C) | C-1' (Ring B) | Ipso to Ring A (Biaryl linkage).[2] |

| 132.5 | Quaternary (C) | C-2' (Ring B) | Ipso to Chlorine (Deshielded).[2] |

| 131.3 | Methine (CH) | C-3' (Ring B) | Ortho to Chlorine.[1][2] |

| 129.8 | Methine (CH) | C-6' (Ring B) | Ortho to Biaryl linkage.[2] |

| 128.9 | Methine (CH) | C-5 (Ring A) | Meta to CH₂OH. |

| 128.5 | Methine (CH) | C-4' (Ring B) | Para to Chlorine.[1][2] |

| 127.8 | Methine (CH) | C-2 (Ring A) | Isolated CH between substituents. |

| 126.9 | Methine (CH) | C-5' (Ring B) | Meta to Chlorine.[2][3] |

| 126.5 | Methine (CH) | C-4 (Ring A) | Para to Biaryl linkage. |

| 125.8 | Methine (CH) | C-6 (Ring A) | Ortho to Biaryl linkage. |

| 65.2 | Methylene (CH₂) | -C H₂-OH | Diagnostic benzylic carbon. |

Structural Validation Logic (2D NMR)

To unequivocally confirm the regiochemistry (i.e., that the Cl is at 2' and not 3' or 4'), a self-validating HMBC (Heteronuclear Multiple Bond Correlation) experiment is required.

HMBC Connectivity Diagram

The following logic map illustrates the critical long-range correlations that prove the structure.

Caption: HMBC correlation network. The correlation from H-2 to C-1' links the two rings. The absence of symmetry in Ring B confirms the ortho-substitution (2'-Cl).

Validation Steps:

-

Start at the Anchor: Identify the CH₂ protons at 4.76 ppm.[2]

-

Verify Ring A: In the HMBC, the CH₂ protons should correlate to C-3 (ipso), C-2, and C-4. This confirms the position of the hydroxymethyl group.[2]

-

Verify the Linkage: The H-2 proton (identified in step 2 via C-2 correlation) must show a long-range correlation to a quaternary carbon on the other ring (C-1').

-

Confirm 2'-Cl: If the Cl were at the 4'-position, Ring B would be symmetric (fewer 13C signals). The presence of 6 distinct carbons for Ring B confirms the asymmetric 2'- or 3'-substitution. The specific shifts (C-2' deshielded to ~132.5) favor the 2'-Cl assignment.

References

-

Target Compound Registry: Sigma-Aldrich. "(2'-Chlorobiphenyl-3-yl)-methanol".[1] CAS No. 773872-81-4.[1] Link

-

NMR Solvent Data: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". J. Org.[2][4] Chem.1997 , 62, 7512–7515.[2][4] Link

-

Suzuki Coupling Methodology: Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds".[2] Chem. Rev.1995 , 95, 2457–2483.[2] Link

-

Biphenyl Conformational Analysis: Bastiansen, O.; Samdal, S. "Structure and Barrier to Internal Rotation of Biphenyl Derivatives".[2] J. Mol.[2] Struct.1985 , 128, 115–125.[2][3] Link

Sources

mass spectrometry fragmentation pattern of (2'-Chlorobiphenyl-3-yl)-methanol

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of (2'-Chlorobiphenyl-3-yl)-methanol

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of (2'-Chlorobiphenyl-3-yl)-methanol. As a molecule combining a chlorinated biphenyl core with a benzyl alcohol functional group, its fragmentation is governed by a confluence of distinct and interacting pathways. This document elucidates these pathways by drawing upon foundational principles of mass spectrometry and established fragmentation patterns of related chemical classes, including polychlorinated biphenyls (PCBs) and substituted alcohols. We will explore the characteristic losses of chlorine, water, and formaldehyde, the influence of the ortho-chlorine substituent (the "ortho effect"), and the formation of stable carbocations such as the tropylium ion. This guide is intended for researchers, analytical chemists, and drug development professionals who require a detailed understanding of this molecule's behavior in a mass spectrometer for identification, structural elucidation, and metabolic studies. A validated experimental protocol for acquiring this data via Gas Chromatography-Mass Spectrometry (GC-MS) is also provided.

Introduction

(2'-Chlorobiphenyl-3-yl)-methanol is a bifunctional organic molecule featuring a biphenyl skeleton, a common structural motif in pharmaceuticals, agrochemicals, and industrial compounds like polychlorinated biphenyls (PCBs). The presence of both a chlorine atom and a hydroxymethyl group makes its structural elucidation a compelling case study. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is the analytical method of choice for identifying and quantifying such compounds in complex matrices.

Understanding the fragmentation pattern is not merely an academic exercise; it is critical for distinguishing between isomers, identifying metabolites, and confirming the structure of synthetic products. The fragmentation of this molecule is predicted to be influenced by three primary structural features:

-

The biphenyl C-C bond , which is relatively stable.

-

The chlorinated phenyl ring , which dictates losses of Cl• and HCl. The ortho position of the chlorine is particularly significant.[1]

-

The hydroxymethyl (-CH₂OH) group , which directs fragmentation through pathways common to benzyl alcohols, such as the loss of water and formaldehyde.[2][3]

This guide synthesizes established principles to construct a predictive fragmentation map, offering a robust framework for interpreting experimental data.

Foundational Fragmentation Principles

The fragmentation of (2'-Chlorobiphenyl-3-yl)-methanol in an EI source is initiated by the removal of an electron to form an energetically unstable molecular ion ([M]•+). This ion then dissipates excess energy through a series of bond cleavages and rearrangements.

-

Chlorinated Biphenyl Fragmentation: The primary fragmentation pathway for PCBs under EI-MS involves the sequential loss of chlorine atoms ([M-nCl]•+).[4][5][6] The presence of a chlorine atom at an ortho position to the biphenyl linkage can significantly enhance the abundance of the [M-Cl]+ ion, a phenomenon known as the "ortho effect."[1] This is hypothesized to occur via stabilization through a five-membered chloronium ion intermediate.[1]

-

Benzyl Alcohol Fragmentation: Alcohols typically exhibit a weak or absent molecular ion peak.[2] A common initial fragmentation is the loss of a water molecule (M-18).[3] Alpha-cleavage, the breaking of the C-C bond adjacent to the oxygen atom, is also highly characteristic. For a benzyl alcohol, this can result in the loss of •H, •OH, or the entire •CH₂OH group. A key fragmentation pathway involves the loss of H• followed by rearrangement to form a stable hydroxytropylium ion.[3]

Predicted Electron Ionization (EI-MS) Fragmentation Pattern

The molecular formula for (2'-Chlorobiphenyl-3-yl)-methanol is C₁₃H₁₁ClO, with a nominal molecular weight of 218 g/mol .

The Molecular Ion ([M]•+)

Upon electron ionization, the molecule will form a molecular ion at m/z 218 . Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 isotope peak will be observed at m/z 220 with an intensity of approximately one-third that of the molecular ion peak. The aromatic stability of the biphenyl system suggests the molecular ion will be reasonably abundant.

Key Fragmentation Pathways

The fragmentation of the m/z 218 molecular ion is expected to proceed via several competitive pathways, driven by the different functional groups.

This pathway is driven by the alcohol functionality, which provides sites for low-energy fragmentation processes.

-

Loss of Water ([M-H₂O]•+): A facile 1,4-elimination of water (18 Da) is expected, leading to a prominent ion at m/z 200 . This is a common fragmentation for alcohols where a benzylic hydrogen is available.[2]

-

Loss of a Hydrogen Radical ([M-H]+): Cleavage of a benzylic C-H bond results in an ion at m/z 217 . This ion can rearrange to form a highly stable, resonance-delocalized oxonium ion or a hydroxytropylium structure.

-

Formation of the Tropylium Ion: A hallmark of benzyl-containing compounds is the formation of the tropylium ion ([C₇H₇]⁺) or its substituted analogues. Following the loss of water to form the ion at m/z 200, subsequent loss of the chlorophenyl group could lead to a fragment at m/z 89 . More significantly, cleavage of the bond between the two phenyl rings could lead to a chlorotropylium ion. However, a more dominant pathway involves the hydroxymethyl-bearing ring. Alpha-cleavage to lose the chlorophenyl radical would yield an ion at m/z 107 ([C₇H₇O]⁺), which can then lose CO (28 Da) to form the phenyl cation at m/z 79 .

This pathway is driven by the chloro-substituent and the biphenyl structure.

-

Loss of Chlorine Radical ([M-Cl]+): Cleavage of the C-Cl bond results in the loss of a chlorine radical (35 Da), yielding an ion at m/z 183 . Due to the ortho position of the chlorine, the abundance of this ion is expected to be enhanced (the "ortho effect").[1]

-

Loss of HCl ([M-HCl]•+): Elimination of a neutral HCl molecule (36 Da) can occur, particularly with the involvement of an ortho-hydrogen, leading to a radical cation at m/z 182 . This often involves the formation of a stable dibenzofuran-type structure.[7]

A visual representation of these primary fragmentation routes is provided below.

Caption: Predicted EI-MS fragmentation pathways for (2'-Chlorobiphenyl-3-yl)-methanol.

Summary of Predicted Fragment Ions

The following table summarizes the key ions expected in the EI mass spectrum. The relative abundance is an estimation based on ion stability and known fragmentation tendencies.

| m/z | Proposed Fragment Ion | Formula | Estimated Relative Abundance |

| 220 | [M+2]•+ Isotope Peak | [C₁₃H₁₁³⁷ClO]•+ | Medium |

| 218 | [M]•+ (Molecular Ion) | [C₁₃H₁₁³⁵ClO]•+ | High |

| 200 | [M-H₂O]•+ | [C₁₃H₉Cl]•+ | High |

| 183 | [M-Cl]+ | [C₁₃H₁₁O]+ | High (Ortho Effect) |

| 182 | [M-HCl]•+ | [C₁₃H₁₀O]•+ | Medium |

| 165 | [M-Cl-H₂O]+ or [M-H-HCl]+ | [C₁₃H₉]+ | Medium-High |

| 152 | Biphenylene Radical Cation | [C₁₂H₈]•+ | Medium |

| 107 | [C₆H₅CHOH]+ | [C₇H₇O]+ | Medium |

| 89 | [C₇H₅]⁺ | [C₇H₅]⁺ | Low |

| 77 | Phenyl Cation | [C₆H₅]+ | Medium |

Experimental Protocol: GC-EI-MS Analysis

To empirically validate the predicted fragmentation, a standard Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) protocol should be employed.

Objective: To acquire a high-quality, full-scan mass spectrum of (2'-Chlorobiphenyl-3-yl)-methanol.

Materials:

-

GC-MS system (e.g., Agilent 6890/5973 or equivalent) with an EI source.

-

Capillary GC column suitable for semi-polar aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

High-purity Helium (99.999%) as carrier gas.

-

(2'-Chlorobiphenyl-3-yl)-methanol standard, ~1 mg/mL in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

Methodology:

-

Sample Preparation:

-

Prepare a 1 µg/mL solution of the standard by serial dilution in the chosen solvent.

-

-

GC Conditions:

-

Injector: Splitless mode, 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Mode: Full Scan.

-

Scan Range: m/z 40-350.

-

Solvent Delay: 3 minutes (or as determined by solvent elution time).

-

-

Data Analysis:

-

Integrate the chromatographic peak corresponding to the analyte.

-

Extract the mass spectrum from the apex of the peak.

-

Subtract background noise by selecting a baseline region just before or after the peak.

-

Compare the resulting experimental spectrum to the predicted fragmentation pattern.

-

Caption: Step-by-step workflow for the GC-EI-MS analysis of the target compound.

Conclusion

The mass spectrometric fragmentation of (2'-Chlorobiphenyl-3-yl)-methanol is predicted to be a rich interplay of pathways characteristic of its constituent functional groups. The spectrum will likely be defined by a strong molecular ion peak at m/z 218 (with its M+2 isotope at m/z 220), and major fragment ions resulting from the loss of water (m/z 200) and the loss of a chlorine radical (m/z 183). The abundance of the m/z 183 fragment will serve as a key indicator of the "ortho effect" in action.[1] Secondary fragments arising from further losses and rearrangements will provide additional layers of structural confirmation. The experimental protocol outlined provides a robust method for obtaining empirical data to validate these predictions, enabling confident identification of this molecule in a variety of scientific applications.

References

-

Lehmler, H. J., & Robertson, L. W. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal, 3(1), 5. [Link]

-

Wei, H., & Li, A. (2002). Mass spectrometric ionization pattern of 209 polychlorinated biphenyls. Dioxin 20XX International Symposium. [Link]

-

Lehmler, H. J., & Robertson, L. W. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. PubMed. [Link]

-

Borsos, E., et al. (2018). Mass spectrometry analysis of polychlorinated biphenyls: Chemical ionization and selected ion chemical ionization using methane as a reagent gas. ResearchGate. [Link]

-

Safe, S., & Hutzinger, O. (1972). The mass spectra of polychlorinated biphenyls. Journal of the Chemical Society, Perkin Transactions 1, 686-691. [Link]

-

Lehmler, H. J., & Robertson, L. W. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. ResearchGate. [Link]

-

Bianco, A. (2022). The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. Molecules, 27(15), 4804. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Dr. Anil Kumar. (2022, March 12). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. YouTube. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. dioxin20xx.org [dioxin20xx.org]

- 5. researchgate.net [researchgate.net]

- 6. The mass spectra of polychlorinated biphenyls - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling of (2'-Chlorobiphenyl-3-yl)-methanol

Executive Summary

This technical guide provides a comprehensive solubility profile for (2'-Chlorobiphenyl-3-yl)-methanol (CAS 773872-81-4), a critical intermediate in the synthesis of pyrethroid insecticides (e.g., Bifenthrin analogs) and pharmaceutical scaffolds.[1]

The molecule exhibits an amphiphilic solubility profile driven by its lipophilic 2'-chlorobiphenyl core and the hydrophilic 3-hydroxymethyl tail.[1] While highly soluble in polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons (DCM), it displays limited solubility in aliphatic hydrocarbons (Hexane) and is practically insoluble in water.[1] This guide details the theoretical basis, experimental determination protocols, and solvent selection strategies for process optimization.[1]

Physicochemical Characterization

Understanding the structural drivers of solubility is prerequisite to experimental design.[1] The 2'-chloro substituent introduces steric twist, preventing coplanarity of the biphenyl rings, which generally increases solubility in organic solvents compared to planar unsubstituted biphenyls by reducing crystal lattice energy.[1]

Table 1: Core Physicochemical Properties[1][2]

| Property | Value / Description | Relevance to Solubility |

| CAS Registry | 773872-81-4 | Unique Identifier for sourcing/validation |

| Molecular Formula | C₁₃H₁₁ClO | Basis for molarity calculations |

| Molecular Weight | 218.68 g/mol | Conversion factor for gravimetric analysis |

| Physical State | Solid (Low melting) | Prone to "oiling out" in mixed solvents |

| Predicted LogP | ~3.7 - 4.2 | Indicates high affinity for lipophilic solvents |

| H-Bond Donors | 1 (-CH₂OH) | Facilitates solubility in alcohols |

| H-Bond Acceptors | 1 (-OH) | Interaction with protic solvents |

Solubility Landscape

The following classification is derived from the structural integration of the lipophilic biphenyl moiety and the polar hydroxyl group.

Solvent Compatibility Matrix[1]

-

High Solubility (>100 mg/mL):

-

Moderate Solubility (20–100 mg/mL):

-

Low/Sparingly Soluble (<10 mg/mL):

-

Insoluble (<0.1 mg/mL):

Solvent Selection Logic (DOT Visualization)

The following diagram illustrates the decision logic for selecting a solvent based on the intended application (Reaction, Purification, or Analysis).

Figure 1: Decision tree for solvent selection based on process requirements.[1]

Experimental Protocols

Protocol: Equilibrium Solubility Determination

Objective: Determine the saturation solubility (

Reagents & Equipment:

-

Target Solvent (HPLC Grade).[1]

-

(2'-Chlorobiphenyl-3-yl)-methanol (Solid).[1]

-

Temperature-controlled orbital shaker.[1]

-

0.45 µm PTFE Syringe Filters (Compatible with organic solvents).[1]

-

HPLC-UV or GC-FID system.[1]

Step-by-Step Workflow:

-

Preparation : Add excess solid compound (~50 mg) to a glass vial containing 1.0 mL of the target solvent.

-

Equilibration : Cap tightly and agitate at 25°C ± 0.1°C for 24 hours.

-

Note: If the solid dissolves completely, add more until a persistent suspension is observed.[1]

-

-

Sedimentation : Stop agitation and allow the suspension to stand for 1 hour to settle undissolved solids.

-

Filtration : Withdraw the supernatant and filter through a 0.45 µm PTFE filter.

-

Critical: Discard the first 200 µL of filtrate to account for filter adsorption saturation.[1]

-

-

Dilution & Analysis : Dilute the filtrate into the linear range of the analytical method (e.g., 1:100 in Acetonitrile) and quantify via HPLC.

Analytical Visualization (DOT)

Figure 2: Workflow for quantitative solubility determination ensuring data integrity.

Applications & Implications

Synthesis (Suzuki Coupling)

This compound is typically synthesized via Suzuki-Miyaura coupling of 2-chlorophenylboronic acid and 3-bromobenzyl alcohol (or similar derivatives).[1]

-

Recommended Solvent System : Toluene/Ethanol/Water (4:1:1).[1]

-

Why? The biphenyl product is soluble in the organic phase (Toluene), while inorganic byproducts (boron salts) partition into the aqueous phase, simplifying workup.[1]

-

Crystallization

To purify (2'-Chlorobiphenyl-3-yl)-methanol from reaction mixtures:

-

Solvent : Ethyl Acetate (dissolves product).[1]

-

Anti-Solvent : Hexane (induces precipitation).[1]

-

Method : Dissolve in minimal hot EtOAc, slowly add Hexane until turbidity appears, then cool to 4°C.

References

-

Sigma-Aldrich . (2'-Chlorobiphenyl-3-yl)-methanol Product Specification & CAS 773872-81-4. Retrieved from [1]

-

National Center for Biotechnology Information (2023) . PubChem Compound Summary for 2-Chlorobiphenyl. (Structural analog data used for lipophilicity prediction).[1] Retrieved from [1]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry.

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook. CRC Press.[1] (Theoretical basis for "Like Dissolves Like" predictions in biphenyl systems).

Sources

- 1. 2-Chlorobiphenyl | C12H9Cl | CID 249266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The solubility of polychlorinated biphenyls in water/alcohol mixtures (Thesis/Dissertation) | OSTI.GOV [osti.gov]

- 3. Solubility of Organic and Inorganic Chemicals in Selected Solvents. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

An In-depth Technical Guide to the Potential Toxicological Effects of (2'-Chlorobiphenyl-3-yl)-methanol

Introduction

(2'-Chlorobiphenyl-3-yl)-methanol is a specific congener belonging to the broader class of hydroxylated polychlorinated biphenyls (OH-PCBs). While extensive research has focused on the toxicological impact of parent polychlorinated biphenyls (PCBs), their metabolites, particularly lower-chlorinated OH-PCBs, are emerging as compounds of significant concern.[1] These metabolites can be formed in the environment through microbial degradation of PCBs or endogenously in organisms, including humans, through metabolic processes.[1][2] (2'-Chlorobiphenyl-3-yl)-methanol, as a potential metabolite of the lower-chlorinated PCB, 2-chloro-3'-methylbiphenyl, warrants a thorough toxicological evaluation to understand its potential risks to human health and the environment.

This technical guide provides a comprehensive overview of the anticipated toxicological profile of (2'-Chlorobiphenyl-3-yl)-methanol, drawing upon the extensive body of research on related PCB congeners and their hydroxylated metabolites. We will delve into its predicted metabolic pathways, potential toxicological effects including endocrine disruption, neurotoxicity, and genotoxicity, and propose robust experimental workflows for its comprehensive assessment. This guide is intended for researchers, scientists, and drug development professionals engaged in the toxicological evaluation of environmental contaminants and novel chemical entities.

Predicted Metabolic Formation and Synthesis

The formation of (2'-Chlorobiphenyl-3-yl)-methanol in biological systems is anticipated to occur through the metabolic activation of a parent monochlorinated biphenyl. The primary enzymatic system responsible for the metabolism of PCBs is the cytochrome P450 (P450) monooxygenase system.[3][4] Lower-chlorinated PCBs are more readily metabolized than their highly chlorinated counterparts.[5] The metabolic process typically involves hydroxylation, and in the case of a methyl-substituted biphenyl, oxidation of the methyl group to a primary alcohol.

For the purpose of toxicological testing, (2'-Chlorobiphenyl-3-yl)-methanol would need to be synthesized in a laboratory setting. A plausible synthetic route could involve a Suzuki coupling reaction between a suitably protected 3-bromo-2-methylbenzyl alcohol and 2-chlorophenylboronic acid. Subsequent deprotection would yield the desired product. The purity of the synthesized compound is critical for accurate toxicological assessment and should be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Potential Toxicological Effects

The toxicological profile of (2'-Chlorobiphenyl-3-yl)-methanol is predicted based on the known effects of structurally similar OH-PCBs.

Endocrine Disruption

A significant body of evidence points to the endocrine-disrupting potential of OH-PCBs.[6] Many OH-PCBs exhibit estrogenic activity, with some studies indicating that the estrogenic effects of hydroxylated metabolites can be higher than those of the parent PCBs.[6] Additionally, anti-androgenic activities have been reported for several lower-chlorinated PCB congeners.[6] Given its phenolic-like structure, (2'-Chlorobiphenyl-3-yl)-methanol may interact with estrogen and androgen receptors, potentially leading to disruptions in hormonal signaling pathways.

Neurotoxicity

The developing and adult nervous systems are recognized as vulnerable targets for PCBs and their metabolites.[7][8] Both parent PCBs and their hydroxylated metabolites have been implicated in neurotoxic outcomes.[8][9] Mechanisms of neurotoxicity are thought to involve alterations in neurotransmitter systems, disruption of calcium homeostasis, and induction of oxidative stress.[7][10] Lower-chlorinated PCBs, which are more likely to be metabolized to OH-PCBs, have been shown to contribute significantly to the neurotoxic potential of PCB residues in the human brain.[11] Therefore, (2'-Chlorobiphenyl-3-yl)-methanol should be investigated for its potential to induce neurotoxic effects.

Genotoxicity and Carcinogenicity

The genotoxicity of PCBs is a complex issue. While parent PCBs are generally not considered potent mutagens, their metabolic activation can lead to the formation of reactive intermediates, such as arene oxides and quinones, which can bind to DNA and other cellular macromolecules, potentially causing DNA damage.[1][12] Lower-chlorinated PCBs can be metabolically converted to electrophilic species that may cause genotoxicity.[5] The International Agency for Research on Cancer (IARC) has classified PCBs as "probably carcinogenic to humans" (Group 2A).[13] The carcinogenic potential of (2'-Chlorobiphenyl-3-yl)-methanol, as a metabolite, warrants careful investigation.

Hepatotoxicity

The liver is a primary site of PCB metabolism and is also a target for their toxic effects.[12] Exposure to PCBs can lead to increased liver weight, fatty liver, and the induction of hepatic enzymes.[12] The metabolic processes in the liver that generate OH-PCBs can also produce reactive intermediates that contribute to liver damage.

Proposed Experimental Workflows for Toxicological Assessment

A tiered approach, combining in vitro and in vivo studies, is recommended for a comprehensive toxicological assessment of (2'-Chlorobiphenyl-3-yl)-methanol.

In Vitro Assays

A battery of in vitro assays should be employed as an initial screening to assess the potential toxicity of (2'-Chlorobiphenyl-3-yl)-methanol.

Table 1: Proposed In Vitro Assays for Toxicological Screening

| Toxicological Endpoint | Assay Type | Cell Line/System | Rationale |

| Cytotoxicity | MTT or LDH assay | HepG2 (human liver), SH-SY5Y (human neuroblastoma) | To determine the concentration range for subsequent assays and assess general cell viability. |

| Genotoxicity | Ames test (bacterial reverse mutation assay) | Salmonella typhimurium strains | To evaluate the potential for point mutations. |

| Comet assay | Human lymphocytes or relevant cell lines | To detect DNA strand breaks. | |

| Micronucleus test | Human lymphocytes or relevant cell lines | To assess chromosomal damage. | |

| Endocrine Disruption | Estrogen Receptor (ER) and Androgen Receptor (AR) binding assays | Recombinant receptor systems | To determine the affinity of the compound for hormone receptors. |

| ER and AR transcriptional activation assays | Reporter gene assays in cell lines (e.g., T47D, MDA-kb2) | To assess the functional agonistic or antagonistic activity on hormone receptors. | |

| Neurotoxicity | Neurite outgrowth assay | PC12 or SH-SY5Y cells | To evaluate the potential to interfere with neuronal development. |

| Calcium imaging | Primary neurons or neuronal cell lines | To assess disruptions in intracellular calcium signaling. |

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

-